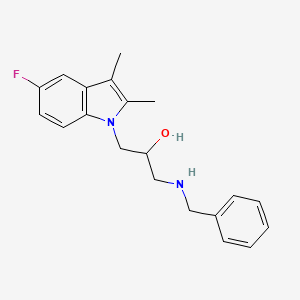

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic organic compound that features a unique combination of an indole ring and a benzylamino group

Métodos De Preparación

The synthesis of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

Attachment of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions involving benzylamine and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

1-(Benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Aplicaciones Científicas De Investigación

Neuropharmacology

The structural characteristics of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol suggest its potential utility in treating central nervous system disorders. Compounds with similar structures have been studied for their roles as:

- Serotonin Receptor Modulators: The indole structure is known for its interaction with serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety.

- Acetylcholinesterase Inhibitors: Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. This inhibition could enhance acetylcholine levels in the brain, improving cognitive function.

Drug Development

The synthesis of derivatives from this compound can lead to compounds with enhanced biological properties. The following table compares this compound with structurally similar compounds that have been explored for their pharmacological effects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)-3-(5-fluoroindolyl)propan-2-ol | Contains a piperazine ring instead of benzylamine | Potentially different pharmacological profile due to piperazine moiety |

| 3-(4-Methylpiperazin-1-yl)-1-(5-fluoroindolyl)propan-2-one | Ketone instead of alcohol | May exhibit different reactivity and biological activity |

| N,N-Diethylaminopropanols with indole derivatives | Varying alkyl groups on nitrogen | Alters lipophilicity and receptor interaction profiles |

This table illustrates the diversity of derivatives that can be synthesized from the original compound, each potentially offering unique therapeutic benefits.

Neuropharmacological Studies

Research on similar indole-based compounds has demonstrated their effectiveness in modulating neurotransmitter systems. For instance:

- Serotonin Receptor Interaction: Studies indicate that indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

Inhibition Studies

Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase activity. These studies highlight the potential for developing new treatments for neurodegenerative diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The benzylamino group can enhance binding affinity and specificity to these targets.

Comparación Con Compuestos Similares

Similar compounds to 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol include:

1-(Benzylamino)-3-(5-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity and chemical reactivity.

1-(Benzylamino)-3-(5-bromo-2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Contains a bromine atom, potentially leading to different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical behaviors compared to its analogs.

Actividad Biológica

1-(Benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a complex organic compound notable for its structural features, which include a benzylamino group and a 5-fluoro-2,3-dimethylindole moiety. This compound has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology and drug development targeting central nervous system (CNS) disorders.

The molecular formula of this compound is C₁₈H₃₁FN₂O, with a molecular weight of approximately 326.415 g/mol. Its structure includes an indole ring, which is often associated with various biological activities, including interactions with serotonin receptors and inhibition of acetylcholinesterase (AChE).

Neuropharmacological Potential

The indole structure is commonly linked to various neurotransmitter systems, particularly serotonin pathways. Compounds similar to this compound have been studied for their potential as:

- Serotonin Receptor Modulators : Preliminary studies suggest that this compound may interact with serotonin receptors, which could have implications for treating mood disorders such as depression and anxiety.

- Acetylcholinesterase Inhibitors : Given the structural similarities to known AChE inhibitors, this compound may also exhibit potential in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.

- Benzylamine Substitution : The benzylamine group can be introduced via nucleophilic substitution reactions.

- Final Assembly : The final compound is obtained through condensation reactions that yield the desired propan-2-ol structure.

Case Studies

Although direct case studies on this specific compound are sparse due to its relatively recent introduction into the scientific literature, analogous compounds have been evaluated for their pharmacological properties:

Example Study

A study on related indole derivatives demonstrated significant AChE inhibition and neuroprotective effects in vitro. These findings support the hypothesis that this compound may possess similar bioactivity.

Propiedades

IUPAC Name |

1-(benzylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c1-14-15(2)23(20-9-8-17(21)10-19(14)20)13-18(24)12-22-11-16-6-4-3-5-7-16/h3-10,18,22,24H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUNFUMDOILHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNCC3=CC=CC=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.